3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid
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Overview
Description
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various proteins and enzymes, influencing their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to serotonin.
Uniqueness
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which provide additional reactivity and potential for diverse applications.
Properties
CAS No. |
64819-89-2 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-cyano-4-(2-methyl-2,3-dihydroindol-1-yl)but-3-enoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-12-4-2-3-5-13(12)16(10)9-11(8-15)7-14(17)18/h2-5,9-10H,6-7H2,1H3,(H,17,18) |
InChI Key |
HFUGQAARSFJWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C=C(CC(=O)O)C#N |
Origin of Product |
United States |
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